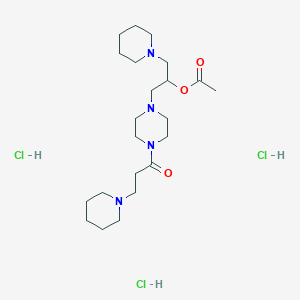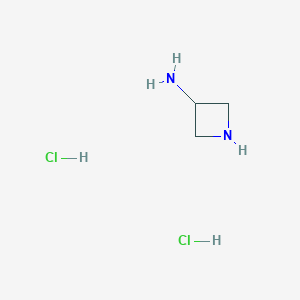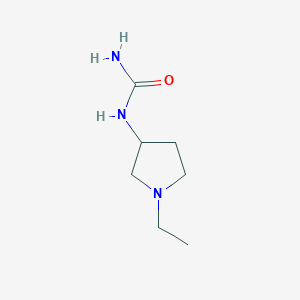
(1-Ethyl-3-pyrrolidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethyl-3-pyrrolidinyl)urea, also known as EPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
(1-Ethyl-3-pyrrolidinyl)urea acts as a competitive antagonist of the nAChR, meaning that it binds to the receptor and prevents the binding of acetylcholine, a neurotransmitter that normally activates the receptor. This blockade of the nAChR can have a variety of effects on cellular signaling and physiology, depending on the specific context of the experiment.
Biochemische Und Physiologische Effekte
(1-Ethyl-3-pyrrolidinyl)urea has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions. For example, (1-Ethyl-3-pyrrolidinyl)urea has been shown to inhibit the release of dopamine in the brain, suggesting that it may have potential applications in the treatment of addiction. Additionally, (1-Ethyl-3-pyrrolidinyl)urea has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of (1-Ethyl-3-pyrrolidinyl)urea is its specificity for the nAChR, which allows researchers to selectively block the receptor without affecting other signaling pathways. Additionally, (1-Ethyl-3-pyrrolidinyl)urea is relatively easy to synthesize and has a low toxicity profile, making it a valuable tool for in vitro and in vivo experiments. However, one of the limitations of (1-Ethyl-3-pyrrolidinyl)urea is its relatively short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on (1-Ethyl-3-pyrrolidinyl)urea. For example, researchers could explore the potential therapeutic applications of (1-Ethyl-3-pyrrolidinyl)urea in the treatment of addiction and cancer. Additionally, researchers could explore the use of (1-Ethyl-3-pyrrolidinyl)urea as a tool to study the function of other ion channels and receptors in the brain and other tissues. Finally, researchers could explore the use of (1-Ethyl-3-pyrrolidinyl)urea as a scaffold for the development of novel compounds with improved pharmacological properties.
Synthesemethoden
(1-Ethyl-3-pyrrolidinyl)urea can be synthesized using a variety of methods, including the reaction of ethyl isocyanate with 3-pyrrolidinylamine. Other methods of synthesis have also been explored, including the use of other isocyanates and amines.
Wissenschaftliche Forschungsanwendungen
(1-Ethyl-3-pyrrolidinyl)urea has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the primary uses of (1-Ethyl-3-pyrrolidinyl)urea is as a tool to study the function of the nicotinic acetylcholine receptor (nAChR), a protein that plays a critical role in a variety of physiological processes.
Eigenschaften
CAS-Nummer |
19985-14-9 |
|---|---|
Produktname |
(1-Ethyl-3-pyrrolidinyl)urea |
Molekularformel |
C7H15N3O |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(1-ethylpyrrolidin-3-yl)urea |
InChI |
InChI=1S/C7H15N3O/c1-2-10-4-3-6(5-10)9-7(8)11/h6H,2-5H2,1H3,(H3,8,9,11) |
InChI-Schlüssel |
RPOOCEPQRXHAMR-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1)NC(=O)N |
Kanonische SMILES |
CCN1CCC(C1)NC(=O)N |
Synonyme |
(1-Ethyl-3-pyrrolidinyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



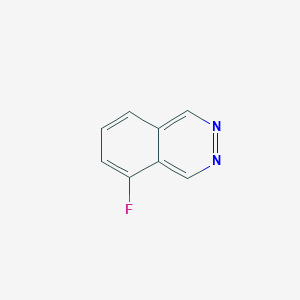
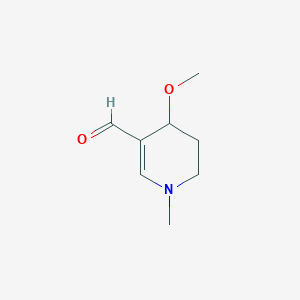
![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)
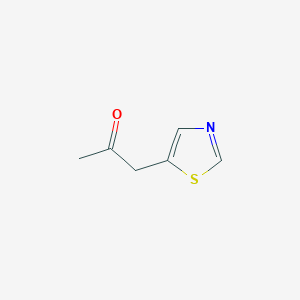
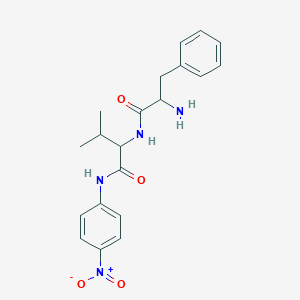
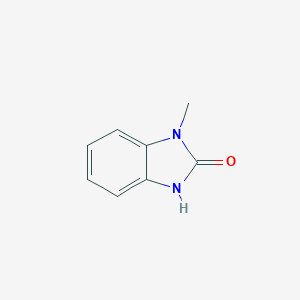
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
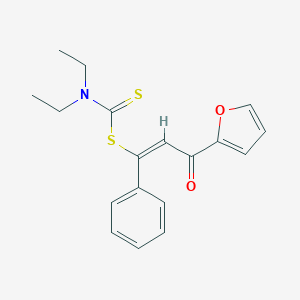
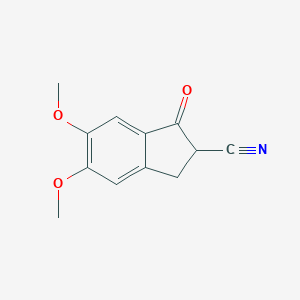

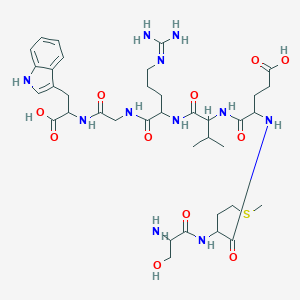
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
